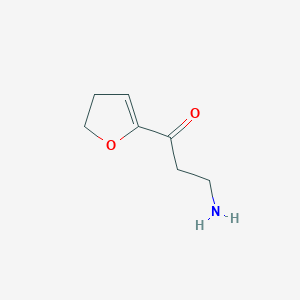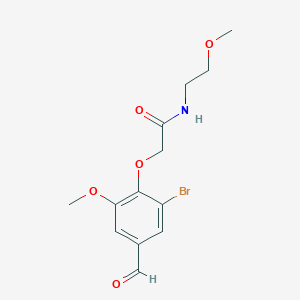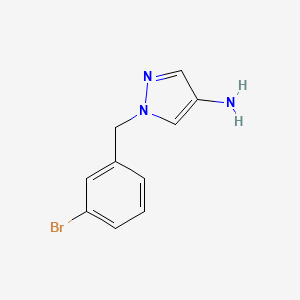![molecular formula C8H10N2O2S B13157254 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S. It is a white to pale yellow solid with a distinct odor and is stable under normal conditions . This compound is known for its antifungal and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves the reaction of pyrimidine with methanethiol to form 4-Methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the feed ratio, reaction temperature, and reaction time to improve yield. For example, the synthesis from S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol has been optimized for better yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the carboxylic acid group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Produces the corresponding alcohol or alkane.
Substitution: Produces various substituted pyrimidines.
Scientific Research Applications
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Similar structure but with a methyl ester group.
4-Methyl-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid: Similar structure but with a trifluoromethyl group.
Uniqueness
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid is unique due to its specific combination of a methylsulfanyl group and a carboxylic acid group, which imparts distinct chemical properties and biological activities .
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
UVIPRYFVYJIINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


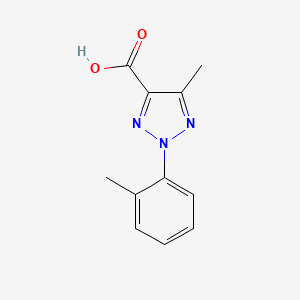
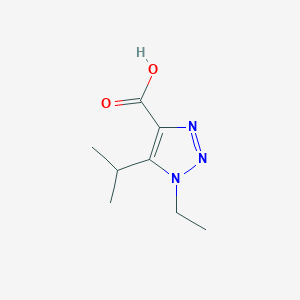


![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
